Aluminium acetotartrate

Vue d'ensemble

Description

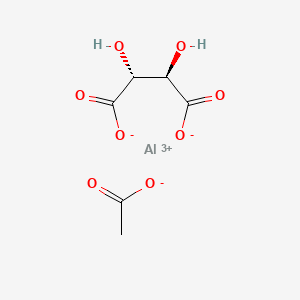

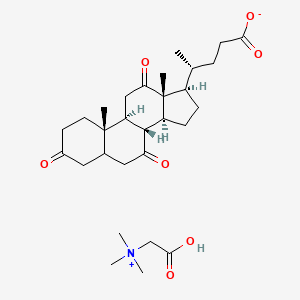

Aluminium acetotartrate, also known as ALSOL, is an organic acid, astringent, and disinfectant . It is the aluminium salt of acetic acid and tartaric acid . It appears as colorless or yellowish crystals . It is freely but exceedingly slowly soluble in water and insoluble in alcohol and ether . It is employed in 0.5–2% solutions as a nasal douche in affections of the respiratory tract, in 1–3% solutions as a substitute for solution of aluminium acetate, in concentrated solution as a lotion in frostbite and balanitis, and as a snuff with boric acid in atrophic rhinitis . It is also used as an antiseptic vulnerary ointment cream .

Molecular Structure Analysis

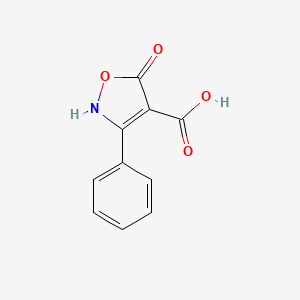

The molecular formula of Aluminium acetotartrate is C6H7AlO8 . Its molar mass is 234.096 g·mol −1 . The IUPAC name is (acetato-κO) [2,3-dihydroxybutanedioato (2-)-κO1,κO4] aluminium .Physical And Chemical Properties Analysis

Aluminium acetotartrate is a colorless or yellowish crystal . It is freely but exceedingly slowly soluble in water and insoluble in alcohol and ether . The molecular formula is C6H7AlO8, and the molar mass is 234.096 g·mol −1 .Applications De Recherche Scientifique

Contact Sensitivity and Therapeutic Use : Aluminium acetotartrate has been identified in cases of contact sensitivity, although such reactions are rare. It has been used therapeutically, such as in patients treated with aluminium-precipitated pollen extracts and in deodorants containing aluminium salts (Kotovirta, Salo, & Visa-Tolvanen, 1984).

Neurotoxicity and Occupational Exposure : Aluminium, including compounds like Aluminium acetotartrate, is recognized as a neurotoxicant. Its exposure, especially in occupational settings, can be linked to cognitive impairments and potential mechanisms of amyloidogenesis, a process involved in neurodegenerative diseases (Zawilla et al., 2014).

Effects on Central Nervous System Functions : Aluminium exposure, potentially including Aluminium acetotartrate, has been shown to affect acetylcholinesterase activity in the central nervous system and erythrocytes, indicating its impact on cholinergic functions (Kaizer et al., 2008).

Aluminium in Vaccine Adjuvants : Aluminium compounds, possibly including Aluminium acetotartrate, have been extensively used in vaccine adjuvants to stimulate immune responses. Their detailed mode of action, however, is not completely understood (Lindblad, 2004).

Pro-oxidative Properties : Aluminium, including Aluminium acetotartrate, may exhibit pro-oxidative properties towards biological membranes. This attribute has significant implications for its involvement in human pathologies (Zatta, Kiss, Suwalsky, & Berthon, 2002).

Genotoxic Effects : Aluminium acetotartrate has been evaluated for genotoxic effects, revealing that certain concentrations may not produce significant genotoxicity but can significantly reduce mitotic index, indicating its cytotoxic potential (Eren, Akyıl, & Özkara, 2017).

Environmental and Health Risks : A comprehensive review of the health risks posed by aluminium, including Aluminium acetotartrate, highlights the significance of considering individual factors like age, renal function, diet, and gastric pH in assessing health risks (Willhite et al., 2014).

Orientations Futures

One of the future directions for Aluminium acetotartrate is its use in treating ear canal inflammation or otitis externa . It contains Burow’s Solution, an astringent mixture of aluminium acetate, aluminium acetotartrate, acetic acid, and water . This solution was used as early as the mid 19th century to treat open wounds . Now, it is available in a preparation based on Burow’s recipe and is clinically proven as an antifungal and antimicrobial ear spray .

Propriétés

IUPAC Name |

aluminum;(2R,3R)-2,3-dihydroxybutanedioate;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.C2H4O2.Al/c5-1(3(7)8)2(6)4(9)10;1-2(3)4;/h1-2,5-6H,(H,7,8)(H,9,10);1H3,(H,3,4);/q;;+3/p-3/t1-,2-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVRYPWCDUCYPZ-OLXYHTOASA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].C(C(C(=O)[O-])O)(C(=O)[O-])O.[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[O-].[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7AlO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminium acetotartrate | |

CAS RN |

15930-12-8 | |

| Record name | Aluminum acetotartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15930-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminium acetotartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015930128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminium acetotartrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13789 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALUMINIUM ACETOTARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19MLB4EQ88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, 2,3,8,8a-ba--tetrahydro-3-methyl- (8CI)](/img/no-structure.png)

![6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide](/img/structure/B578967.png)

![1-Amino-7-[5-(4,6-dichloro-1,3,5-triazin-2-yl)amino-2-sodiosulfophenylazo]-2-(1,5-disodiosulfo-2-naphthylazo)-8-hydroxy-3,6-naphthalenedisulfonic acid disodium salt](/img/structure/B578970.png)